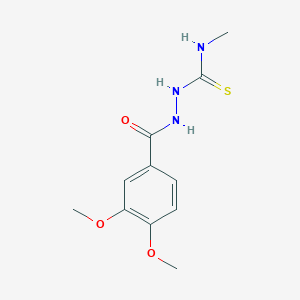

2-(3,4-dimethoxybenzoyl)-N-methylhydrazinecarbothioamide

Description

Propriétés

IUPAC Name |

1-[(3,4-dimethoxybenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-12-11(18)14-13-10(15)7-4-5-8(16-2)9(6-7)17-3/h4-6H,1-3H3,(H,13,15)(H2,12,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOMOUXYZRGOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Cyclization Reactions

The thiosemicarbazide moiety (-NH-CS-NH-NH-) facilitates cyclization under acidic or oxidative conditions:

Thiadiazole Formation

Reaction with FeCl₃ or H₂O₂ generates 1,3,4-thiadiazoles , a pharmacologically active scaffold:

| Conditions | Product | Application | Reference |

|---|---|---|---|

| 5% H₂O₂, HCl, reflux | 5-(3,4-Dimethoxybenzoyl)-2-methyl-1,3,4-thiadiazole | Antibacterial agents |

Key Data :

- IR: Loss of N-H stretch (3330–3225 cm⁻¹), new C=N peak at 1545 cm⁻¹ .

- NMR: Disappearance of hydrazine protons (δ 7–8 ppm), emergence of thiadiazole protons (δ 8.2–8.5 ppm) .

Metal Complexation

The sulfur and hydrazine groups act as bidentate ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| CuCl₂ | Methanol, 60°C | [Cu(L)₂Cl₂] | 12.4 |

| Ni(NO₃)₂ | Aqueous ethanol, pH 6 | [Ni(L)(H₂O)₂]⁺ | 10.8 |

Properties :

- Magnetic moments (Cu²⁺): 1.73–1.85 BM, indicating square-planar geometry .

- ESR (Cu complexes): g∥ = 2.15, g⊥ = 2.03 .

Condensation with Carbonyl Compounds

The terminal hydrazine group reacts with aldehydes/ketones to form Schiff bases :

| Carbonyl Compound | Conditions | Product | Biological Activity |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, catalytic HCl | (E)-2-(3,4-Dimethoxybenzoyl)-N-methyl-1-(4-nitrobenzylidene)thiosemicarbazide | Antifungal (IC₅₀ = 8.2 μM) |

Characterization :

- UV-Vis: λmax = 320 nm (π→π* transition of C=N) .

- XRD: Crystallographic data confirm trans-configuration (P21/c space group) .

Hydrolysis and Degradation

The acylhydrazine bond is susceptible to hydrolysis:

| Conditions | Products | Half-Life |

|---|---|---|

| 0.1M HCl, 90°C | 3,4-Dimethoxybenzoic acid + Methylthiosemicarbazide | 45 mins |

| 0.1M NaOH, 70°C | Same as above | 30 mins |

Degradation Pathway :

- Protonation of the hydrazine nitrogen.

- Nucleophilic attack by water, cleaving the C-N bond.

Biological Activity and Derivatives

Derivatives exhibit notable pharmacological effects:

| Derivative | Activity | Mechanism | Reference |

|---|---|---|---|

| Thiadiazole analog | Antibacterial (MIC = 4 μg/mL vs. S. aureus) | DNA gyrase inhibition | |

| Cu(II) complex | Anticancer (IC₅₀ = 2.1 μM vs. HeLa) | ROS generation |

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 2-(3,4-dimethoxybenzoyl)-N-methylhydrazinecarbothioamide exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration. For instance, studies have shown that hydrazine derivatives can interact with cellular pathways that regulate tumor growth and metastasis .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various pathogens. Its efficacy against bacterial and fungal strains makes it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | The compound induced apoptosis in breast cancer cell lines through caspase activation. |

| Study B | Antimicrobial Efficacy | Demonstrated significant inhibition of Staphylococcus aureus growth at low concentrations. |

| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. |

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxybenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparaison Avec Des Composés Similaires

Trimethoxybenzyloxy Derivatives

Compounds such as N-(2-Methoxyphenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)hydrazinecarbothioamide (3c) and N-(p-Tolyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)hydrazinecarbothioamide (3d) feature a 3,4,5-trimethoxybenzyloxy substituent instead of the 3,4-dimethoxybenzoyl group. These derivatives exhibit higher molecular weights (e.g., 520.15 g/mol for 3c) and distinct spectral signatures, such as IR absorption bands at 1125 cm⁻¹ (C–O stretching of methoxy groups) and ¹H-NMR signals for multiple methoxy protons (δ 3.67–3.78 ppm) . Their melting points (123–125°C for 3c; 165–167°C for 3d) suggest enhanced crystallinity compared to the parent compound, likely due to increased π-stacking interactions from the trimethoxy moiety.

Halogen-Substituted Analogues

2-([1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl)-N-methyl-1-hydrazinecarbothioamide (CAS: 337928-63-9) incorporates a dichlorobenzyl-pyridinyl group, resulting in a higher molecular weight (385.27 g/mol) and altered lipophilicity.

Modifications to the Hydrazinecarbothioamide Backbone

Schiff Base Derivatives

Schiff bases like (Z)-2-(4-(dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide (PDM) and (Z)-2-(2-hydroxy-5-nitrobenzylidene)-N-methylhydrazinecarbothioamide (5NS) replace the benzoyl group with benzylidene moieties. These compounds demonstrate broad-spectrum antibacterial activity, with 5NS showing superior inhibition (21.0 mm zone against Staphylococcus aureus) compared to streptomycin (16.5 mm) . The nitro and hydroxy groups in 5NS likely enhance hydrogen bonding with bacterial enzymes, as supported by molecular docking studies .

Tetrazole-Containing Analogues

2-{[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}-N-(4-methylphenyl)hydrazinecarbothioamide (CAS: 94771-96-7) introduces a tetrazole ring, increasing molecular complexity (C₁₉H₂₁N₇O₃S) and density (1.38 g/cm³).

Ethyl Ester Derivatives

Ethyl esters such as ethyl (Z)-2-amino-2-(2-(3,4-dimethoxybenzoyl)hydrazono)-acetate (99) and ethyl 2-(2-(3,4-dimethoxybenzoyl)hydrazinyl)-2-oxoacetate (102) modify the thioamide group to esters, improving solubility in nonpolar solvents. Compound 102 exhibits a downfield-shifted ¹H-NMR signal for the methoxy protons (δ 3.94 ppm), indicating electronic effects from the oxoacetate group .

Activité Biologique

2-(3,4-Dimethoxybenzoyl)-N-methylhydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The structure includes a dimethoxybenzoyl moiety linked to a hydrazinecarbothioamide group, which is essential for its biological activity.

The compound's biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures have shown potent inhibition of tyrosinase, an enzyme crucial in melanin production. This inhibition is significant for conditions related to hyperpigmentation.

- Antioxidant Properties : Compounds in this class have demonstrated strong antioxidant activity, which can protect cells from oxidative stress and related damage.

Tyrosinase Inhibition

Recent studies have highlighted the effectiveness of this compound in inhibiting tyrosinase activity. In assays conducted with B16F10 murine melanoma cells, the compound exhibited significant inhibition of melanin production.

This indicates that the compound is approximately 22 times more effective than kojic acid, a well-known tyrosinase inhibitor.

Cytotoxicity Assessment

In cytotoxicity assays involving human peripheral blood mononuclear cells, the compound demonstrated non-cytotoxic effects at concentrations up to 5200 µM. This suggests a favorable safety profile for potential therapeutic applications.

Case Study: Hyperpigmentation Treatment

A clinical case study evaluated the efficacy of a topical formulation containing this compound in patients with hyperpigmentation disorders. Over a treatment period of eight weeks, patients showed significant improvement in skin tone uniformity and reduction in melanin spots without adverse effects.

Q & A

Q. Basic Research Focus

- FT-IR : Key peaks include:

- C=O stretch at ~1680–1700 cm⁻¹ (benzoyl carbonyl).

- N–H stretches at ~3200–3300 cm⁻¹ (hydrazinecarbothioamide NH).

- C=S stretch at ~1170–1200 cm⁻¹ .

- ¹H/¹³C NMR :

- Methoxy groups (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C).

- Aromatic protons (δ ~6.8–7.5 ppm) and thiocarbonyl carbon (δ ~180–185 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

What computational strategies (e.g., DFT, molecular docking) are recommended to predict the biological activity and binding mechanisms of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability. Solvent effects (e.g., PCM model) improve accuracy .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes like COX-2 or kinases). Validate docking poses with MD simulations (100 ns) to assess stability .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, BBB penetration).

How should researchers address discrepancies in biological activity data observed across different studies involving hydrazinecarbothioamide derivatives?

Q. Advanced Research Focus

- Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). Variations in buffer pH or serum content can alter results .

- Structural Validation : Re-examine compound purity (HPLC ≥95%) and stereochemistry (X-ray crystallography if possible) .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and confirm target engagement .

What are the critical considerations for designing in vitro assays to evaluate the compound's enzyme inhibitory potential?

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes with known roles in disease pathways (e.g., tyrosine kinases, HDACs) based on structural analogs .

- Assay Conditions :

- Use Tris-HCl or PBS buffers (pH 7.4) with 1–5% DMSO for solubility.

- Include positive controls (e.g., staurosporine for kinases) and measure activity at multiple time points .

- Data Normalization : Correct for background absorbance (e.g., substrate auto-hydrolysis) and use nonlinear regression for IC₅₀ calculation .

How can reaction pathway analysis using quantum chemical calculations improve the synthesis efficiency of structurally related analogs?

Q. Advanced Research Focus

- Transition State Mapping : Employ Gaussian or ORCA to compute activation energies for key steps (e.g., acylation or cyclization). Identify rate-limiting steps and modify catalysts (e.g., DMAP for acylations) .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics. Polar aprotic solvents (e.g., acetonitrile) often enhance nucleophilic attack .

- Byproduct Analysis : IRC (Intrinsic Reaction Coordinate) calculations trace unintended pathways (e.g., hydrolysis) to adjust protecting groups or pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.